

Artoindonesianin B 1 and related prenylated flavonoids

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Compound of Interest

Compound Name: *Artoindonesianin B 1*

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An In-depth Technical Guide to Artoindonesianin B and Related Prenylated Flavonoids for Researchers and Drug Development Professionals

Introduction

Artoindonesianin B is a prenylated flavone that belongs to a larger class of structurally related natural products isolated from various species of the genus *Artocarpus*. These compounds, including a series of other Artoindonesianins, have garnered significant interest in the scientific community due to their diverse and potent biological activities. This technical guide provides a comprehensive overview of Artoindonesianin B and its related prenylated flavonoids, with a focus on their isolation, characterization, biological activities, and potential mechanisms of action. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in natural product chemistry, pharmacology, and drug development.

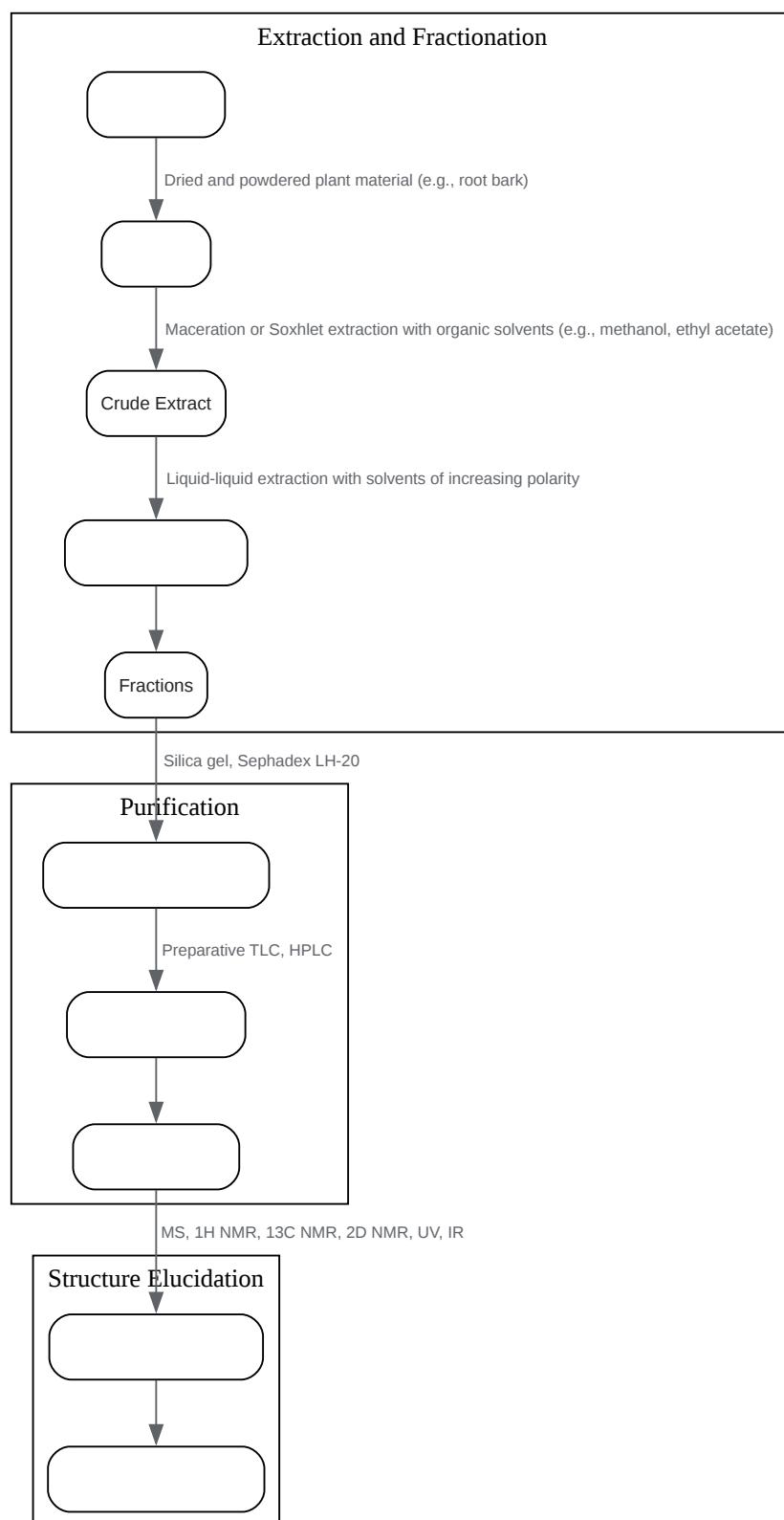
Chemical Structure and Properties

Artoindonesianin B is a flavone, a class of flavonoids characterized by a C6-C3-C6 backbone. The core structure is further modified by the addition of one or more prenyl groups, which are five-carbon isoprene units. The presence and position of these lipophilic prenyl chains are crucial for the biological activity of these molecules, enhancing their interaction with cellular membranes and target proteins^{[1][2]}. The exact structure of Artoindonesianin B was determined through extensive spectroscopic analysis, including mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy^[3].

Isolation and Characterization

General Experimental Workflow

The isolation of Artoindonesianin B and related prenylated flavonoids from *Artocarpus* species typically follows a multi-step process involving extraction, fractionation, and purification. A generalized workflow for this process is depicted below.

[Click to download full resolution via product page](#)**Figure 1:** General workflow for the isolation and characterization of prenylated flavonoids.

Experimental Protocols

Plant Material Preparation: The root of *Artocarpus champeden* is collected, air-dried, and ground into a fine powder.

Extraction: The powdered plant material is typically extracted exhaustively with organic solvents such as methanol or ethyl acetate at room temperature[4]. The solvent is then evaporated under reduced pressure to yield a crude extract.

Fractionation: The crude extract is subjected to solvent-solvent partitioning using a series of immiscible solvents with increasing polarity (e.g., n-hexane, chloroform, ethyl acetate, and water) to separate compounds based on their polarity.

Purification: The fractions are then subjected to various chromatographic techniques for the isolation of pure compounds.

- **Column Chromatography:** Silica gel and Sephadex LH-20 are commonly used as stationary phases. The fractions are eluted with a gradient of solvents, such as n-hexane-ethyl acetate or chloroform-methanol[4].
- **Preparative Thin-Layer Chromatography (TLC):** This technique is often used for the final purification of the isolated compounds.
- **High-Performance Liquid Chromatography (HPLC):** Reversed-phase HPLC can be employed for the final purification and to check the purity of the isolated compounds.

Structure Elucidation: The structures of the isolated compounds are determined using a combination of spectroscopic methods:

- **Mass Spectrometry (MS):** Provides information about the molecular weight and molecular formula of the compound.
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** ^1H NMR, ^{13}C NMR, and 2D NMR (e.g., COSY, HMQC, HMBC) experiments are used to determine the connectivity of atoms and the overall structure of the molecule.

- Ultraviolet-Visible (UV-Vis) Spectroscopy: Provides information about the electronic transitions within the molecule, which is characteristic of the flavonoid skeleton.
- Infrared (IR) Spectroscopy: Reveals the presence of specific functional groups in the molecule.

Biological Activities and Quantitative Data

Artoindonesianin B and its related prenylated flavonoids exhibit a wide range of biological activities. The primary reported activity for Artoindonesianin B is its cytotoxicity against murine leukemia (P-388) cells. Other related compounds from Artocarpus species have demonstrated anti-inflammatory, antioxidant, antimicrobial, and cytotoxic effects against various human cancer cell lines.

Cytotoxic Activity

The cytotoxic potential of Artoindonesianin B and several related compounds has been evaluated against various cancer cell lines. The IC₅₀ values, which represent the concentration of a compound required to inhibit the growth of 50% of the cell population, are summarized in the table below.

Compound	Cell Line	IC50 (µg/mL)	Reference
Artoindonesianin B	P-388 (murine leukemia)	Data not specified	
Artoindonesianin P	P-388 (murine leukemia)	5.9	
Artobiloxanthone	P-388 (murine leukemia)	1.7	
Cycloartobiloxanthone	P-388 (murine leukemia)	4.6	
Artonol B	P-388 (murine leukemia)	>100	
1-(2,4-dihydroxyphenyl)-3-[8-hydroxy-2-methyl-2-(4-methyl-3-pentenyl)-2H-1-benzopyran-5-yl]-1-propanone	P-388 (murine leukemia)	6.7	

Anti-inflammatory Activity

Several prenylated flavonoids from *Artocarpus* species have been shown to possess anti-inflammatory properties. Their activity is often assessed by their ability to inhibit the production of inflammatory mediators such as nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells.

Compound	Assay	IC50 (μM)	Reference
Artoheterophine A	NO production inhibition	4.23 ± 0.31	
Artoheterophine B	NO production inhibition	10.54 ± 0.87	
Artocarpanone	NO production inhibition	Significant inhibition	

Antioxidant Activity

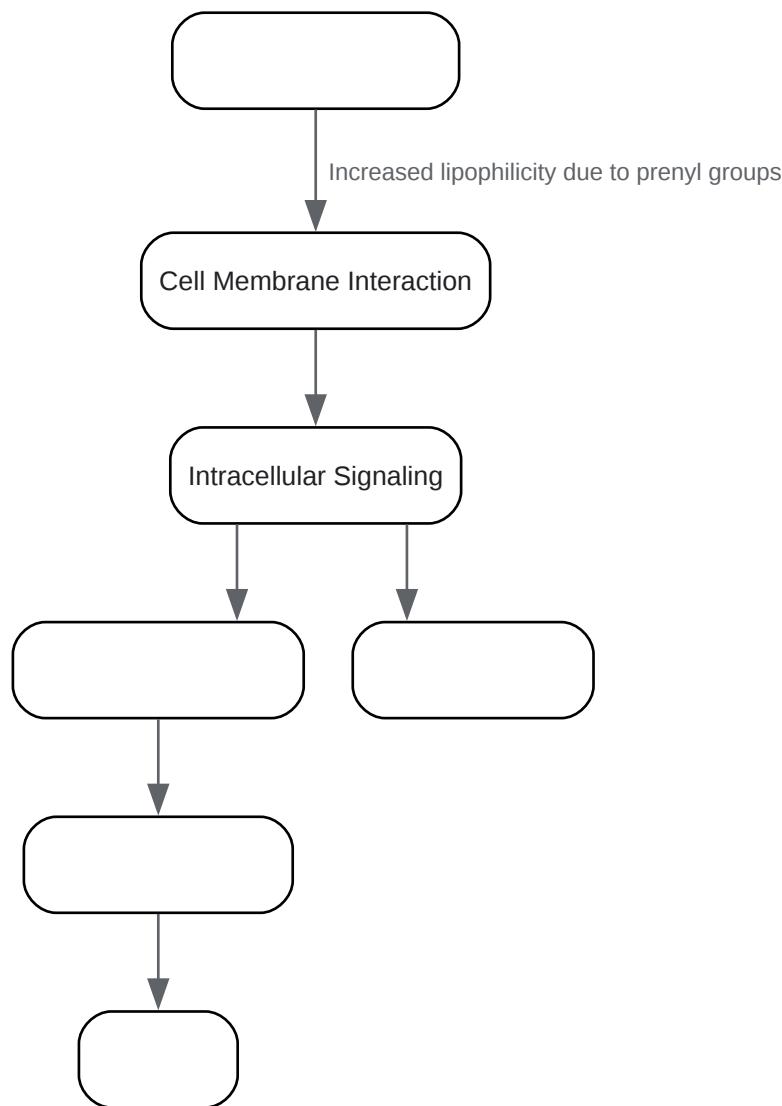
The antioxidant potential of prenylated flavonoids is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. The IC50 value represents the concentration of the compound required to scavenge 50% of the DPPH radicals.

Compound	Assay	IC50 (ppm)	Reference
Artocarpin	DPPH radical scavenging	40.64	
Cycloartocarpin	DPPH radical scavenging	160	

Mechanism of Action and Signaling Pathways

The cytotoxic effects of many prenylated flavonoids are attributed to their ability to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells. While the specific signaling pathway for Artoindonesianin B has not been fully elucidated, the mechanisms of other cytotoxic prenylated flavonoids suggest the involvement of key signaling cascades. For instance, some prenylated flavonoids have been shown to activate the p38 mitogen-activated protein kinase (MAPK) signaling pathway, which can lead to apoptosis.

A proposed signaling pathway for the cytotoxic action of prenylated flavonoids is illustrated below.



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Figure 2: Proposed signaling pathway for the cytotoxic activity of prenylated flavonoids.

Synthesis and Chemical Modification

While the total synthesis of Artoindonesianin B has not been extensively reported, chemical modifications of related natural products have been explored. For example, the acetylation of artonin E, a related prenylated flavone, has been performed to improve its stability while retaining its cytotoxic activity.

Experimental Protocol for the Synthesis of Artonin E Acetate

This protocol describes the esterification of artonin E, a related prenylated flavonoid.

- Reaction Setup: Artonin E is dissolved in a mixture of acetic anhydride and pyridine, which acts as a catalyst.
- Reaction Conditions: The reaction mixture is stirred at room temperature for a specified period.
- Workup: Water is added to the reaction mixture to quench the excess acetic anhydride. The product, artonin E acetate, typically precipitates out of the solution and can be collected by filtration.
- Purification: The crude product can be further purified by recrystallization or column chromatography.

Conclusion

Artoindonesianin B and its related prenylated flavonoids represent a promising class of natural products with significant potential for drug development, particularly in the area of oncology. Their potent cytotoxic, anti-inflammatory, and antioxidant activities warrant further investigation. This technical guide provides a foundational understanding of these compounds, from their isolation and characterization to their biological activities and potential mechanisms of action. Future research should focus on elucidating the specific molecular targets and signaling pathways of Artoindonesianin B, as well as exploring synthetic strategies to generate novel analogs with improved efficacy and drug-like properties.

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